
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid is an organic compound that features both difluoromethoxy and trifluoromethoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the use of nucleophilic substitution reactions where suitable precursors are treated with difluoromethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of reagents and reaction conditions is critical to minimize by-products and achieve high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzoic acid
- 3-(Difluoromethoxy)benzoic acid
- 2-(Difluoromethoxy)-3-fluoro-4-(trifluoromethoxy)benzoic acid
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
2804564-38-1 |
|---|---|
Molecular Formula |
C9H5F5O4 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F5O4/c10-8(11)17-6-2-1-4(18-9(12,13)14)3-5(6)7(15)16/h1-3,8H,(H,15,16) |
InChI Key |
SEOCZXHBPWKERB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


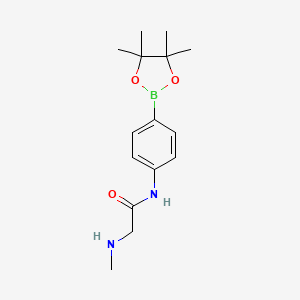
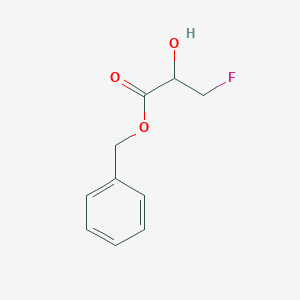
![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
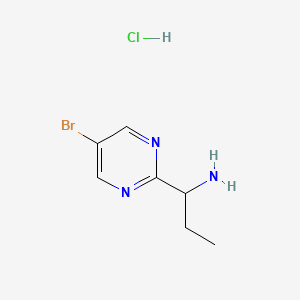

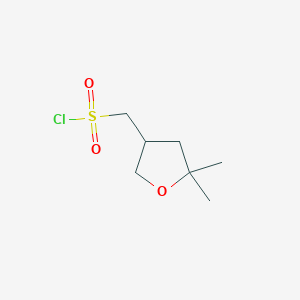
![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
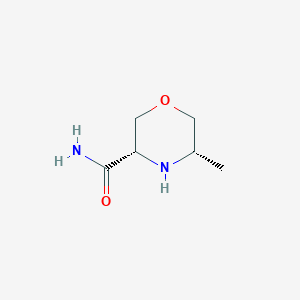


![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
